tert-Butyl 1-hydroxyisoindoline-2-carboxylate tert-Butyl 1-hydroxyisoindoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18303301
InChI: InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-9-6-4-5-7-10(9)11(14)15/h4-7,11,15H,8H2,1-3H3
SMILES:
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

tert-Butyl 1-hydroxyisoindoline-2-carboxylate

CAS No.:

Cat. No.: VC18303301

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 1-hydroxyisoindoline-2-carboxylate -

Specification

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name tert-butyl 1-hydroxy-1,3-dihydroisoindole-2-carboxylate
Standard InChI InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-9-6-4-5-7-10(9)11(14)15/h4-7,11,15H,8H2,1-3H3
Standard InChI Key MHWOGQIKSLLULM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1O

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a fused bicyclic system comprising a benzene ring condensed with a five-membered nitrogen-containing ring (isoindoline). The hydroxyl group at the 1-position introduces polarity and hydrogen-bonding capacity, while the Boc group at the 2-position enhances steric bulk and protects the amine during synthetic transformations. The molecular formula C13_{13}H17_{17}NO3_{3} corresponds to a monoisotopic mass of 235.1208 g/mol, with a calculated exact mass of 235.1208.

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Nametert-butyl 1-hydroxy-1,3-dihydroisoindole-2-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CC2=CC=CC=C2C1O
InChIKeyMHWOGQIKSLLULM-UHFFFAOYSA-N
PubChem CID56849681

Stereochemical Considerations

While the compound lacks chiral centers, the hydroxyl group’s position on the isoindoline ring influences its conformational flexibility. Computational models suggest that intramolecular hydrogen bonding between the hydroxyl and carboxylate oxygen may stabilize specific rotamers, though experimental validation remains pending .

Synthesis and Manufacturing

Example Protocol for Analogous Compounds

A modified procedure for tert-butyl 4-hydroxyisoindoline-2-carboxylate synthesis (CAS 871013-92-2) illustrates potential applicability:

  • Starting Material: N-Boc-isoindoline-4-boronic acid pinacol ester (1.2 g, 3.48 mmol).

  • Reagents: Hydrogen peroxide (20 mL) and ammonium chloride (188 mg, 3.48 mmol) in THF/water.

  • Conditions: Stirring at 19°C for 16 hours.

  • Workup: Quenching with Na2_2SO3_3, extraction with EtOAc, and solvent removal.

  • Yield: 97.9% after purification .

Table 2: Representative Synthesis Parameters

ParameterValue
Reaction Temperature19°C
Reaction Time16 hours
Solvent SystemTHF/water
Key ReagentsH2_2O2_2, NH4_4Cl

Physicochemical Properties

Thermal and Solubility Profiles

Predicted properties for the structurally similar 5-hydroxy isomer (CAS 226070-47-9) suggest:

  • Boiling Point: 372.9 ± 42.0°C

  • Density: 1.205 ± 0.06 g/cm3^3

  • pKa: 10.18 ± 0.20 (hydroxyl proton) .
    These values imply moderate thermal stability and limited aqueous solubility, consistent with the compound’s hydrophobic tert-butyl group.

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(O-H) ~3200–3600 cm1^{-1}, ν(C=O) ~1700 cm1^{-1}, and aromatic C-H stretches ~3000 cm1^{-1}.

  • NMR: 1^1H NMR of the 4-hydroxy analog shows signals at δ 7.19–7.11 (m, 1H), 6.83–6.68 (m, 2H), and 4.78–4.63 (m, 2H), with tert-butyl protons at δ 1.42 (s, 9H) .

Applications in Research

Pharmaceutical Intermediate

The Boc-protected hydroxyisoindoline scaffold is prevalent in kinase inhibitor and protease modulator development. For example, similar structures are employed in synthesizing PARP inhibitors and antipsychotic agents .

Materials Science

The compound’s rigid aromatic core and functional groups make it a candidate for metal-organic frameworks (MOFs) or polymer crosslinkers, though published studies are currently lacking.

SupplierPurityPackagingPrice
American Custom Chem95%5 mg$497.26
Matrix ScientificNot listedVariableInquire

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.

  • Biological Screening: Evaluating bioactivity in cancer, neurodegenerative, and inflammatory assays.

  • Toxicology Studies: Acute and chronic toxicity profiling to establish safety thresholds.

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